N-[(5-fluoroquinolin-8-yl)methyl]-2,3-dihydro-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-fluoroquinolin-8-yl)methyl]-2,3-dihydro-1H-indol-6-amine is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their significant biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoroquinolin-8-yl)methyl]-2,3-dihydro-1H-indol-6-amine typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds . The reaction conditions often involve the use of palladium catalysts and boron reagents in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoroquinolin-8-yl)methyl]-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
N-[(5-fluoroquinolin-8-yl)methyl]-2,3-dihydro-1H-indol-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an antibacterial, antiviral, and antineoplastic agent.
Industry: Utilized in the development of agricultural chemicals and as components for liquid crystals and dyes.
Mechanism of Action
The mechanism of action of N-[(5-fluoroquinolin-8-yl)methyl]-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . In antineoplastic applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and ofloxacin, which are known for their broad-spectrum antibacterial activity.
Fluorinated Quinolines: Including compounds like 5-fluoroquinoline and 8-fluoroquinoline.
Uniqueness
N-[(5-fluoroquinolin-8-yl)methyl]-2,3-dihydro-1H-indol-6-amine is unique due to its specific substitution pattern and the presence of both quinoline and indole moieties.
Properties
CAS No. |
2680539-58-4 |
---|---|
Molecular Formula |
C18H16FN3 |
Molecular Weight |
293.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.